Ac-VDVAD-AFC

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

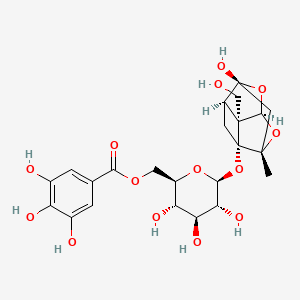

Ac-VDVAD-AFC is a caspase-specific fluorescent substrate . It can measure caspase-3-like activity and caspase-2 activity . It is used for the research of tumor and cancer .

Molecular Structure Analysis

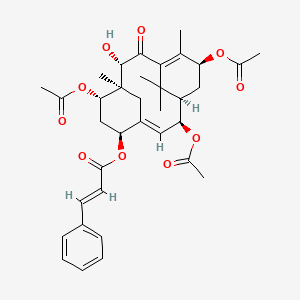

The molecular formula of Ac-VDVAD-AFC is C33H41F3N6O12 . Its molecular weight is 770.71 .Chemical Reactions Analysis

Ac-VDVAD-AFC is used to measure Caspase-2 activity . It is used in a buffer containing HEPES 20 mM, 40 μM DEVD‐AMC, or Ac‐VDVAD‐AFC, and 2mM dithiothreitol . The activity was calculated as arbitrary fluorescence units per min per mg protein .Physical And Chemical Properties Analysis

Ac-VDVAD-AFC is a crystalline solid . It has a solubility of 20 mM in DMSO/DMF . It is excited at 400 nm and emits at 505 nm .Aplicaciones Científicas De Investigación

Fluorogenic Substrate for Caspase-2

Ac-VDVAD-AFC is a fluorogenic substrate for caspase-2 . Upon enzymatic cleavage by caspase-2, 7-amino-4-trifluoromethylcoumarin (AFC) is released and its fluorescence can be used to quantify caspase-2 activity . AFC displays excitation/emission maxima of 400/505 nm, respectively .

Cell Death Research

Ac-VDVAD-AFC is used in cell death research, particularly in the study of apoptosis . It helps in understanding the role of caspase-2 in programmed cell death .

Proteolysis Research

This compound is also used in proteolysis research . It aids in studying the process of protein degradation and the role of caspase-2 in this process .

Biochemical Research

Ac-VDVAD-AFC is used in biochemical research, particularly in the study of enzyme substrates . It helps in understanding the interaction between enzymes and their substrates .

Fluorescence Research

The compound is used in fluorescence research . The AFC released upon enzymatic cleavage by caspase-2 exhibits fluorescence, which can be used to study various aspects of fluorescence .

Neuroblastoma Research

Ac-VDVAD-AFC has been used in neuroblastoma research . Increases in Ac-VDVAD-AFC cleavage correlated with losses in procaspase-2 (conversion to active caspase-2) in human neuroblastoma lines induced to apoptosis with C2-ceramide and NO .

Mecanismo De Acción

Target of Action

The primary target of Ac-VDVAD-AFC is caspase-2 , a cysteine-aspartic protease that plays a crucial role in programmed cell death, also known as apoptosis . Caspase-2 is part of the caspase family, which are key executioners of apoptosis .

Mode of Action

Ac-VDVAD-AFC acts as a fluorogenic substrate for caspase-2 . The compound contains a sequence of amino acids (VDVAD) that is a preferred cleavage site for caspase-2 . Upon enzymatic cleavage by caspase-2, 7-amino-4-trifluoromethylcoumarin (AFC) is released . The release of AFC results in fluorescence, which can be used to quantify the activity of caspase-2 .

Biochemical Pathways

The cleavage of Ac-VDVAD-AFC by caspase-2 is part of the broader apoptosis pathway. Apoptosis is a form of programmed cell death that is essential for maintaining cellular homeostasis. Caspase-2, as an initiator caspase, can trigger the execution phase of apoptosis when activated . The fluorescence resulting from the cleavage of Ac-VDVAD-AFC provides a measure of caspase-2 activity, and thus, an indication of the initiation of apoptosis.

Pharmacokinetics

It is known that the compound is soluble in water , which suggests it could be readily absorbed and distributed in biological systems. The exact ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be determined experimentally.

Result of Action

The cleavage of Ac-VDVAD-AFC by caspase-2 and the subsequent release of AFC result in fluorescence . This fluorescence is a direct result of the compound’s action and serves as a quantifiable measure of caspase-2 activity . As caspase-2 activity is associated with the initiation of apoptosis, an increase in fluorescence could indicate the onset of programmed cell death.

Safety and Hazards

Propiedades

IUPAC Name |

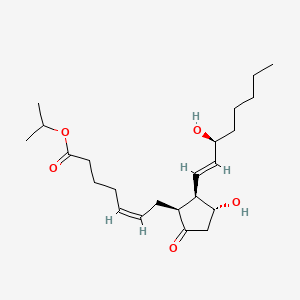

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxo-4-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H41F3N6O12/c1-13(2)26(38-16(6)43)32(53)41-21(12-24(46)47)30(51)42-27(14(3)4)31(52)37-15(5)28(49)40-20(11-23(44)45)29(50)39-17-7-8-18-19(33(34,35)36)10-25(48)54-22(18)9-17/h7-10,13-15,20-21,26-27H,11-12H2,1-6H3,(H,37,52)(H,38,43)(H,39,50)(H,40,49)(H,41,53)(H,42,51)(H,44,45)(H,46,47)/t15-,20-,21-,26-,27-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKQMJQIAIFEZJR-OIOUIRQFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H41F3N6O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

770.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.